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The tables below summarize key biochemical and cellular activity data for SGC-CBP30, which is crucial for

establishing a baseline in optimization efforts.

Table 1: Biochemical Binding Affinity (Kd) and Selectivity SGC-CBP30 is a potent and selective

inhibitor of the CBP/p300 bromodomains, though it shows weaker, off-target binding to BET family

bromodomains [1] [2].

Bromodomain Target Kd (nM) Selectivity over BRD4(1) Source / Assay

CBP 21 - 26 nM 34-40 fold ITC [1] [2]

p300 32 - 38 nM 34-40 fold ITC [1] [2]

BRD4(1) ~885 nM (Reference) ITC [1]

Table 2: Cellular Potency in Various Cell Lines The cellular activity of SGC-CBP30 can vary

significantly across different cell types and assays [2].

Cell Line Cell Type / Context Assay / Readout IC50 / Value

HEK293 Embryonic Kidney Inhibition of CBP-histone H3 binding

(BRET assay)

2.8 μM [2]
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Cell Line Cell Type / Context Assay / Readout IC50 / Value

RKO Colorectal
Carcinoma

Inhibition of p53 reporter activity 1.5 μM [2]

MV4;11 Acute Myeloid
Leukemia

Cell proliferation / Anticancer activity 34.91 μM [3]

Primary Human
Th17 Cells

Immune /
Inflammation

Reduction of IL-17A secretion Strong
reduction [1]

Key Experimental Protocols

To reliably assess the cellular potency of SGC-CBP30 and its analogs, the following established protocols

can be used.

Protocol 1: IL-17A Secretion Assay in Th17 Cells

This assay is highly relevant for studying SGC-CBP30's anti-inflammatory effects [1].

Cell Source: Isolate CD4+ T cells from healthy human donors or patients with inflammatory diseases

like ankylosing spondylitis or psoriatic arthritis.
Th17 Polarization: Differentiate the naive T cells into Th17 cells using a cytokine cocktail (e.g., TGF-

β, IL-6, IL-1β, IL-23) and anti-IFN-γ/anti-IL-4 antibodies for 3-5 days.
Compound Treatment: Stimulate the polarized Th17 cells (e.g., with CD3/CD28 antibodies) in the

presence of a titration of SGC-CBP30 or a vehicle control (DMSO). A pan-BET inhibitor like JQ1 can
be used as a comparator.

Incubation: Culture cells for 24-72 hours.
Measurement: Collect cell culture supernatant. Quantify IL-17A secretion using an enzyme-linked

immunosorbent assay (ELISA).

Protocol 2: Cellular Target Engagement (FRAP Assay)

This assay confirms that the compound is engaging its target (the CBP/p300 bromodomain) in the cellular

context [4].
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Cell Line: Use a cell line (e.g., HeLa) expressing a fluorescently tagged CBP or a histone subunit.

Pre-bleach: Capture several images of the fluorescent nuclei.
Photo-bleaching: Use a laser to bleach the fluorescence in a specific region of the nucleus.

Post-bleach Recovery: Monitor the recovery of fluorescence into the bleached area over time, as
unbleached fluorescent proteins diffuse back in. This recovery rate depends on the mobility of the

protein, which is influenced by its binding to chromatin.
Compound Treatment: Pre-treat cells with SGC-CBP30. Bromodomain inhibitors displace the

protein from acetylated chromatin, leading to a faster recovery rate in the FRAP assay due to
increased mobile fraction.

Analysis: Quantify and compare the fluorescence recovery curves between treated and untreated
cells.

Frequently Asked Questions & Troubleshooting

FAQ 1: The cellular potency of SGC-CBP30 in our assays is weaker than expected based on its

biochemical Kd. What could be the reason?

Potential Cause: This is a known challenge with SGC-CBP30. Its inadequate metabolic stability
can lead to rapid degradation in cell culture medium, reducing its effective concentration and duration
of action [3].

Troubleshooting Steps:
Verify Compound Stability: Analyze the stability of SGC-CBP30 in your specific cell culture

medium over the course of your experiment (e.g., using LC-MS).
Use Fresh DMSO Stocks: Ensure compounds are dissolved in fresh, anhydrous DMSO and

stored appropriately to prevent degradation.
Consider a Positive Control: Include a known cellular potent CBP/p300 inhibitor (e.g., a more

recent clinical candidate) as a comparator to validate your assay system.

FAQ 2: How can I ensure that the observed cellular phenotype is due to CBP/p300 inhibition and not

off-target effects on BET bromodomains?

Potential Cause: SGC-CBP30 has measurable affinity for BET bromodomains (see Table 1), which

can contribute to the cellular phenotype, especially at higher concentrations [1] [5].
Troubleshooting Steps:

Dose-Response Analysis: Perform a careful dose-response experiment. The therapeutic
window for selective CBP/p300 inhibition is around 1-2 μM; effects observed at higher

concentrations are more likely to involve BET inhibition [1].
Use a BET-Selective Inhibitor: Include a BET-only inhibitor (e.g., JQ1) as a control. If your

phenotype is mimicked by JQ1, it may be BET-driven.
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Utilize a More Selective Probe: For critical experiments, consider using a next-generation,

highly selective CBP/p300 inhibitor like GNE-781, which offers superior selectivity over BET
family bromodomains [5].

FAQ 3: What are the main strategies for optimizing SGC-CBP30's cellular potency? The primary path

is through medicinal chemistry optimization of the lead compound [3].

Improve Metabolic Stability: Modify the chemical structure to block sites of metabolic vulnerability,

thereby increasing the compound's half-life in cellular systems and in vivo.
Scaffold Hopping: Explore completely different chemical scaffolds to discover new chemotypes with

improved physicochemical properties and cellular performance, as demonstrated by the indolizin-3-yl-
ethanone derivatives [3].

Experimental Workflow & Signaling Pathway

The following diagrams illustrate the core experimental workflow for assessing potency and the compound's

mechanism of action within the p53 signaling pathway.
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Diagram 1: Workflow for testing SGC-CBP30 potency in IL-17A secretion assays.
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Diagram 2: SGC-CBP30 inhibits CBP/p300 bromodomain recognition of acetylated p53, disrupting p53-

mediated gene transcription.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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